molecular formula C9H7Cl2N5 B030631 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine CAS No. 38943-76-9

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

Cat. No. B030631
CAS RN: 38943-76-9
M. Wt: 256.09 g/mol
InChI Key: HHXRWOXSGOMXJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine involves various chemical reactions. For example, a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibited antiplasmodial activity and were synthesized through a method that identified potent compounds against drug-resistant strains of P. falciparum (Lourens et al., 2016). Another innovative approach detailed a one-pot synthesis of 1,3,5-triazines, demonstrating a method that combined condensation, Dimroth rearrangement, and dehydrogenative aromatization under microwave irradiation (Junaid et al., 2019).

Molecular Structure Analysis

The molecular structure of analogs similar to this compound has been studied extensively. For instance, the crystal structure of an analog was examined, revealing significant distortion between the phenyl and triazine rings, suggesting a decrease in the degree of aromaticity of the triazine ring (Janes, 1999).

Chemical Reactions and Properties

Research on the chemical reactions and properties of this compound and its analogs includes studies on their synthesis and functionalization. The compound has been utilized in catalyzed synthesis reactions, demonstrating its versatility in chemical reactions (Maleki et al., 2011).

Physical Properties Analysis

The physical properties, including solubility and thermal behavior, of compounds related to this compound have been explored. Studies have reported on the solubility of this compound in various solvents, providing insights into its physical characteristics and behavior in different environments (Soltanpour et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound analogs involve their reactivity and stability under various conditions. Studies have focused on the synthesis and characterization of triazine derivatives, revealing their potential as stable and reactive compounds in chemical synthesis (Bapat et al., 2000).

Scientific Research Applications

  • Anti-plasmodial Activity : A study by Lourens et al. (2016) revealed that 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibit low nanomolar antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, suggesting potential in malaria treatment (Lourens et al., 2016).

  • Molecular Structure Analysis : Muthu and Prabakaran (2014) used density functional theory to study the stable structure geometry and electronic properties of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (DCTDA), providing insights into its infrared and Raman spectra (Muthu & Prabakaran, 2014).

  • Anticonvulsant Applications : Janes (1999) investigated the crystal structure of an analog of lamotrigine, a known anticonvulsant, finding potential implications for its aromaticity and comparing it with other lamotrigine analog structures (Janes, 1999).

  • Herbicide Synergy : Boydston and Slife (1987) demonstrated that postemergence applications of tridiphane and atrazine, a triazine derivative, effectively controlled giant foxtail in corn, showcasing a synergistic effect for better control than using either substance alone (Boydston & Slife, 1987).

  • Polyamide Synthesis : Yu et al. (2012) synthesized novel, thermally stable aromatic polyamides with main chain phenyl-1,3,5-triazine moieties. These resulted in transparent films with good mechanical properties and excellent thermal stabilities, indicating potential in materials science (Yu et al., 2012).

  • Cancer Research : Junaid et al. (2019) developed a one-pot method for synthesizing 1,3,5-triazines, enabling the preparation of a library of 110 compounds for anticancer screening (Junaid et al., 2019).

properties

IUPAC Name

6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXRWOXSGOMXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192240
Record name 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38943-76-9
Record name 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038943769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,4-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54495O0IDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared as in Example 2(a) from 2,4-dichlorobenzoyl cyanide amidinohydrazone obtained in Example 3. The solvent for ring closure was a mixture of 1-propanol and dimethylsulfoxide (5:1). Total yield (from 2,4-dichlorobenzoyl cyanide): 55%; m.p. 220-222° C. (uncorrected).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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